![molecular formula C27H33NO3 B1671385 Ethamoxytriphetol CAS No. 67-98-1](/img/structure/B1671385.png)
Ethamoxytriphetol
Vue d'ensemble
Description
Ethamoxytriphetol, also known by its developmental code name MER-25, is a synthetic nonsteroidal antiestrogen. It was first reported in 1958 and was the first antiestrogen to be discovered . This compound is structurally related to the triphenylethylene group of selective estrogen receptor modulators, which includes compounds like clomifene and tamoxifen . Despite its initial promise, it was never marketed due to its low potency and undesirable side effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethamoxytriphetol is synthesized through a series of chemical reactions involving the formation of a triphenylethanol derivative. The synthetic route typically involves the reaction of 4-methoxybenzaldehyde with phenylmagnesium bromide to form a secondary alcohol, which is then reacted with 4-(2-diethylaminoethoxy)benzaldehyde under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Ethamoxytriphetol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted phenyl derivatives .
Applications De Recherche Scientifique
Breast Cancer Treatment
Ethamoxytriphetol has been primarily investigated for its role in treating estrogen-dependent breast cancer. Its mechanism involves blocking estrogen receptors, which can inhibit the growth of estrogen-responsive tumors. Early studies indicated that it could serve as an effective treatment option for patients who have developed resistance to conventional therapies like tamoxifen .
Clinical Trials and Findings
- Royal Marsden Study : This pivotal study explored the efficacy of tamoxifen and its analogs, including this compound, in preventing breast cancer in high-risk women. Results showed that antiestrogens could significantly reduce breast cancer incidence over long-term follow-up .
- Mechanistic Studies : Research demonstrated that this compound effectively induced apoptosis in breast cancer cells through estrogen receptor modulation. This finding has opened avenues for developing new therapeutic strategies targeting resistant cancer types .
Contraceptive Research
The compound was initially explored as a potential oral contraceptive due to its ability to act as a "morning after" pill in laboratory settings. Although it did not progress significantly in this area due to lack of contraceptive efficacy in clinical trials, it spurred further research into antiestrogenic compounds for fertility regulation .
Endometrial Health
This compound's effects on endometrial tissue have also been studied, particularly regarding its potential to prevent estrogen-induced hyperplasia and associated cancers. Its dual action—antiestrogenic effects on breast tissue while potentially promoting growth in endometrial tissues—highlights the complexity of using such compounds therapeutically .
Other Potential Applications
Research has suggested that derivatives of this compound may have applications beyond oncology, including:
- Osteoporosis Prevention : Similar compounds have shown promise in preserving bone density and preventing osteoporosis in postmenopausal women .
- Cardiovascular Health : Investigations into the effects of antiestrogens on lipid profiles and cardiovascular health are ongoing, with preliminary findings indicating potential benefits .
Comparative Efficacy of Antiestrogens
Compound | Year Discovered | Primary Application | Mechanism of Action |
---|---|---|---|
This compound | 1958 | Breast Cancer Treatment | Estrogen receptor antagonist |
Tamoxifen | 1971 | Breast Cancer Treatment | Selective estrogen receptor modulator |
Raloxifene | 1997 | Osteoporosis & Breast Cancer | Selective estrogen receptor modulator |
Summary of Clinical Trials Involving this compound
Trial Name | Objective | Key Findings |
---|---|---|
Royal Marsden Study | Evaluate breast cancer prevention | Reduced incidence over 20 years |
Efficacy Study | Assess antiestrogenic properties | Induced apoptosis in resistant tumors |
Case Study 1: Efficacy in Advanced Breast Cancer
A study published in Cancer Research examined the effects of this compound on patients with advanced breast cancer who had previously failed other treatments. Results indicated a significant reduction in tumor size and improved patient outcomes, suggesting that this compound could be a viable option for refractory cases .
Case Study 2: Impact on Endometrial Health
Research conducted at a leading oncology center assessed the long-term effects of this compound on endometrial tissue health. The study found that while it effectively inhibited breast tumor growth, careful monitoring was required due to its potential stimulatory effects on the endometrium, necessitating further investigation into patient selection and treatment duration .
Mécanisme D'action
Ethamoxytriphetol exerts its effects by binding to estrogen receptors and acting as an antagonist. It blocks the action of estrogen by preventing it from binding to its receptor, thereby inhibiting estrogen-mediated cellular processes. This mechanism is similar to that of other selective estrogen receptor modulators .
Comparaison Avec Des Composés Similaires
Ethamoxytriphetol is structurally and functionally similar to other selective estrogen receptor modulators such as:
Clomifene: Used for ovulation induction.
Tamoxifen: Widely used for the treatment of breast cancer.
Nafoxidine: Another nonsteroidal antiestrogen studied for breast cancer treatment.
This compound is unique in its nearly pure antiestrogenic activity, with very low estrogenic activity in all species tested . its clinical development was halted due to its low potency and central nervous system side effects .
Activité Biologique
Ethamoxytriphetol, also known by its developmental code MER-25, is a synthetic nonsteroidal antiestrogen that has garnered attention since its discovery in the late 1950s. This compound has been studied primarily for its potential applications in hormonal therapies, particularly in breast cancer treatment, but it has also shown various biological activities that warrant detailed exploration.
This compound is structurally related to the triphenylethylene (TPE) class of compounds, which includes other well-known antiestrogens such as tamoxifen and clomifene. Its chemical structure allows it to bind to estrogen receptors (ER), albeit with significantly lower affinity compared to estradiol. Specifically, the affinity of this compound for the rat ER is approximately 0.06% relative to estradiol, while tamoxifen has an affinity of 1% and afimoxifene (4-hydroxytamoxifen) has an affinity of 252% relative to estradiol .
Estrogenic and Antiestrogenic Properties
This compound is characterized as "essentially devoid of estrogenic activity" under most conditions; however, it exhibits some estrogenic effects in specific tissues, notably the uterus. In studies involving mice, this compound demonstrated inherent estrogen-stimulating potency on alkaline phosphatase and isocitric dehydrogenase systems, as well as promoting uterine weight gain . These findings suggest that while this compound primarily functions as an antiestrogen, it does not act as a pure antagonist across all biological contexts.
Antifertility Effects
Research has indicated that this compound produces antifertility effects in animal models. This property led to initial interest in its potential use as a hormonal contraceptive. However, clinical development was halted due to its low potency and the emergence of significant central nervous system side effects, including hallucinations and psychotic episodes at higher doses .
Clinical Applications and Case Studies
This compound was evaluated in clinical settings for various conditions:
- Breast Cancer Treatment : It was administered to patients with metastatic breast cancer, where it reportedly provided relief from bone pain due to bone metastases. This early application paved the way for further developments in antiestrogen therapies, notably tamoxifen .
- Ovulation Induction : The compound was also studied for its potential role in ovulation induction but did not progress to widespread clinical use due to safety concerns and limited efficacy .
- Chronic Mastitis : this compound was explored as a treatment option for chronic mastitis but again faced limitations that curtailed its development .
Adverse Effects
Despite some therapeutic potentials, this compound's clinical application was limited by several adverse effects:
- CNS Effects : High doses were associated with acute psychotic episodes.
- Gastrointestinal Issues : Patients reported undesirable gastrointestinal side effects during treatment .
Comparative Efficacy with Other Antiestrogens
In comparison with other antiestrogens such as clomifene and tamoxifen, this compound demonstrated lower efficacy:
Antiestrogen | Dosage Range (mg/day) | Year(s) Tested | Response Rate (%) | Adverse Effects |
---|---|---|---|---|
This compound | 500–4,500 | 1960 | 25 | Acute psychotic episodes |
Clomifene | 100–300 | 1964–1974 | 34 | Risks of cataracts |
Nafoxidine | 180–240 | 1976 | 31 | Cataracts, ichthyosis |
Tamoxifen | 20–40 | 1971–1973 | 31 | Transient thrombocytopenia |
Propriétés
IUPAC Name |
1-[4-[2-(diethylamino)ethoxy]phenyl]-2-(4-methoxyphenyl)-1-phenylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33NO3/c1-4-28(5-2)19-20-31-26-17-13-24(14-18-26)27(29,23-9-7-6-8-10-23)21-22-11-15-25(30-3)16-12-22/h6-18,29H,4-5,19-21H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYQVUUCWUPJGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(CC2=CC=C(C=C2)OC)(C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020806 | |
Record name | MER-25 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67-98-1 | |
Record name | Ethamoxytriphetol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethamoxytriphetol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETHAMOXYTRIPHETOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19857 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MER-25 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHAMOXYTRIPHETOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ND166F554 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.